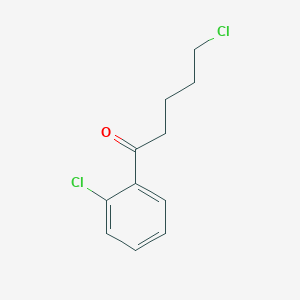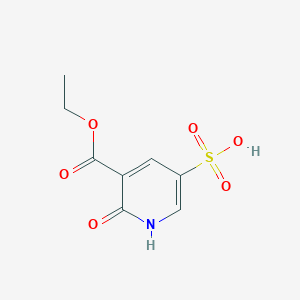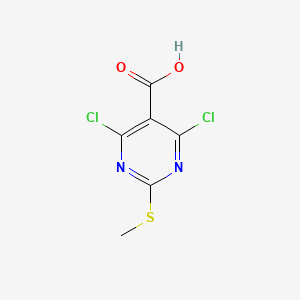
2,6,7-Trichloroquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trichloroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H4Cl3NO and its molecular weight is 260.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
The chemistry of 2-chloroquinoline-3-carbaldehyde, a closely related compound to 2,6,7-trichloroquinoline-3-carbaldehyde, has been extensively studied. This includes the synthesis of the quinoline ring systems and various reactions to construct fused or binary quinoline-core heterocyclic systems. These compounds, including their derivatives, have been utilized in synthesizing biologically important compounds and hold significance for organic and medicinal chemists (Hamama et al., 2018).
Corrosion Inhibition
Quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde, have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors effectively increase polarization resistance and decrease double layer capacitance, demonstrating their potential in protecting metals against dissolution (Lgaz et al., 2017).
Biological Activities
2-Chloroquinoline-3-carbaldehyde derivatives have displayed a range of biological activities. N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives, synthesized from these compounds, have been evaluated as potential human AKT1 inhibitors, implicating their use in cancer therapy (Ghanei et al., 2016). Additionally, some synthesized 2-chloroquinoline-3-carbaldehyde derivatives have shown potent antibacterial activity against various bacterial strains and moderate antioxidant activity (Zeleke et al., 2020).
Green Chemistry Approaches
Recent advancements include green synthetic methods for 2-chloroquinoline-3-carbaldehydes, focusing on microwave, ultrasound, and solvent-free methods. These approaches are crucial for sustainable chemistry practices and have been employed in producing biologically active compounds (Patel et al., 2020).
DNA Binding and Antimicrobial Properties
Novel 2-chloroquinoline-3-carbaldehyde derivatives have been studied for their interaction with DNA and demonstrated significant antimicrobial properties, making them potential candidates for drug development (Lamani et al., 2008).
Eigenschaften
IUPAC Name |
2,6,7-trichloroquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO/c11-7-2-5-1-6(4-15)10(13)14-9(5)3-8(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRJLULICFQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624992 |
Source


|
| Record name | 2,6,7-Trichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281208-97-7 |
Source


|
| Record name | 2,6,7-Trichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)







![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)


